![molecular formula C15H30SiSn B14229616 Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane CAS No. 820250-80-4](/img/structure/B14229616.png)
Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane is a complex organosilicon compound that features both silicon and tin atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of trimethylsilylacetylene with trimethylstannylacetylene under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of specialized reactors and purification techniques to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the tin or silicon atoms within the compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and catalyst presence are crucial for determining the reaction pathway and products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanol or stannol derivatives, while substitution reactions can produce a variety of organosilicon or organotin compounds.
Scientific Research Applications
Chemistry
In chemistry, Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane is used as a precursor for the synthesis of more complex organosilicon and organotin compounds. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology
In biological research, this compound can be used to study the effects of organosilicon and organotin compounds on biological systems
Medicine
This compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and synthesis.
Industry
In industry, this compound is used in the production of specialized materials, including coatings, adhesives, and sealants. Its unique properties make it valuable
Properties
CAS No. |
820250-80-4 |
|---|---|
Molecular Formula |
C15H30SiSn |
Molecular Weight |
357.19 g/mol |
IUPAC Name |
trimethyl-[3-(1-trimethylstannylethenyl)hept-1-ynyl]silane |
InChI |
InChI=1S/C12H21Si.3CH3.Sn/c1-6-8-9-12(7-2)10-11-13(3,4)5;;;;/h12H,2,6,8-9H2,1,3-5H3;3*1H3; |
InChI Key |
IDEXXHGOSJLLLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C#C[Si](C)(C)C)C(=C)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B14229534.png)
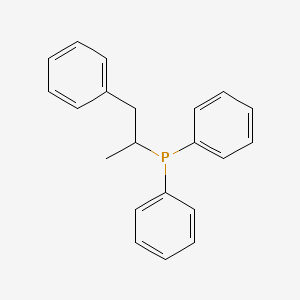
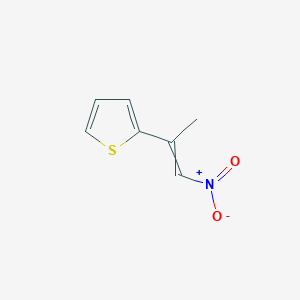
![N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide](/img/structure/B14229547.png)
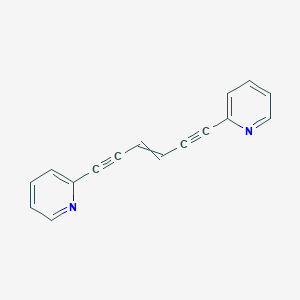
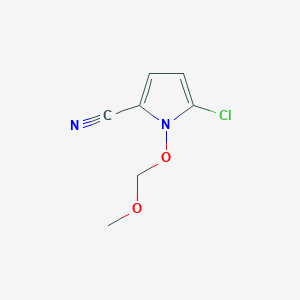
![Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate](/img/structure/B14229571.png)
![Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14229572.png)

![N,N'-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14229587.png)
![3-{[1-(2-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14229597.png)
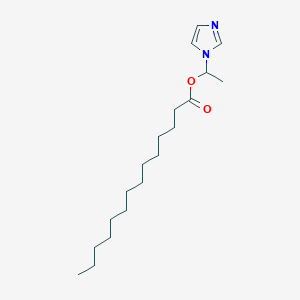
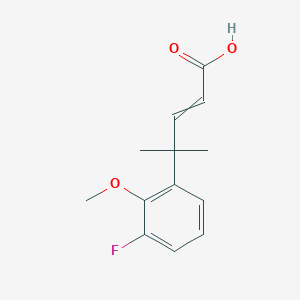
![2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro-](/img/structure/B14229608.png)
